molecular formula C23H15N3O3S B2563771 (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606948-91-8

(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2563771
CAS No.: 606948-91-8
M. Wt: 413.45
InChI Key: BNKKSEZTEARSBO-UDWIEESQSA-N
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Description

The compound "(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6-one core. Its structure includes two key substituents:

  • Position 5: A naphthalen-1-ylmethylene group in the E-configuration, introducing aromatic bulkiness and lipophilicity, which may enhance binding affinity in biological systems .

This compound belongs to a class of thiazolo-triazolone derivatives known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Its synthesis likely involves cyclocondensation reactions of precursor triazole-thiols with substituted aldehydes or ketones, as seen in analogous compounds .

Properties

CAS No.

606948-91-8

Molecular Formula

C23H15N3O3S

Molecular Weight

413.45

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H15N3O3S/c27-22-20(12-15-8-5-7-14-6-1-2-9-16(14)15)30-23-24-21(25-26(22)23)19-13-28-17-10-3-4-11-18(17)29-19/h1-12,19H,13H2/b20-12+

InChI Key

BNKKSEZTEARSBO-UDWIEESQSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=CC6=CC=CC=C65)SC4=N3

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on current literature and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

 E 2 2 3 dihydrobenzo b 1 4 dioxin 2 yl 5 naphthalen 1 ylmethylene thiazolo 3 2 b 1 2 4 triazol 6 5H one\text{ E 2 2 3 dihydrobenzo b 1 4 dioxin 2 yl 5 naphthalen 1 ylmethylene thiazolo 3 2 b 1 2 4 triazol 6 5H one}

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study focused on various thiazolo-triazole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range . The mechanism of action is believed to involve inhibition of key bacterial enzymes.

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored for their anticancer potential. A notable study reported that certain compounds in this class inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compounds were found to target specific pathways involved in cell cycle regulation and apoptosis .

Case Study 1: Antimycobacterial Activity

A series of compounds derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited potent DprE1 inhibition with good whole-cell antimycobacterial activity. For instance, one compound showed an IC50 value of 0.88 μM against DprE1 .

CompoundIC50 (μM)Activity
Compound 10.88DprE1 Inhibitor
Compound 212Moderate Inhibition

Case Study 2: Antifungal Activity

Another study synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antifungal activity against various Candida species. Although some compounds showed antifungal properties, many exhibited poor activity compared to established antifungal agents. This highlights the need for further optimization of these derivatives to enhance their efficacy against fungal pathogens .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. These interactions may involve enzyme inhibition or modulation of receptor activities relevant to microbial resistance or cancer progression.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like effects. For instance, a series of compounds were synthesized and evaluated for their binding affinities at the 5-HT1A receptor and serotonin transporter. One notable compound demonstrated a high binding affinity (Ki = 96 nM for the 5-HT1A receptor and Ki = 9.8 nM for the serotonin transporter), suggesting its potential as an antidepressant with efficacy surpassing that of fluoxetine .

Antioxidant Properties

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been assessed for their antioxidant and prooxidant activities. In a study involving Saccharomyces cerevisiae cells, certain derivatives were shown to increase oxidative stress markers while others exhibited protective antioxidant effects. This duality in activity indicates potential therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. These compounds were synthesized to assess their ability to inhibit specific enzymes linked to various diseases. The findings suggest that such derivatives could be developed into therapeutic agents targeting enzyme-related disorders .

Synthesis Techniques

The synthesis of (E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multi-step chemical reactions that require careful control of reaction conditions to achieve high yields and purity. The methodologies often include the use of specific catalysts and reagents to facilitate the formation of desired functional groups.

Mechanistic Insights

Understanding the mechanisms by which these compounds exert their biological effects is crucial for their development as pharmaceuticals. The interactions at the molecular level with receptors or enzymes can provide insights into optimizing their efficacy and reducing potential side effects.

Data Table: Summary of Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Compound 5AntidepressantHigh binding affinity at 5-HT1A receptor (Ki = 96 nM)
Various L CompoundsAntioxidant/ProoxidantL9 increased MDA levels; L2 and L8 decreased MDA levels
Sulfonamide DerivativesEnzyme InhibitionPotential therapeutic agents for enzyme-related disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives exhibit structural and functional variations depending on substituents at positions 2 and 4. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiazolo-Triazolone Derivatives

Compound Name (CAS/Reference) Substituent at Position 2 Substituent at Position 5 Key Properties/Activities Reference
Target Compound (Hypothetical) 2,3-Dihydrobenzo[b][1,4]dioxin Naphthalen-1-ylmethylene (E) High lipophilicity; potential CNS activity (inferred)
(5E)-2-(2,4-Dichlorophenyl) derivative (134886-51-4) 2,4-Dichlorophenyl 4-(Dimethylamino)benzylidene Enhanced electron-withdrawing effects; antimicrobial activity
(5E)-5-(3,4-Dimethoxybenzylidene)-2-phenyl (6467-83-0) Phenyl 3,4-Dimethoxybenzylidene Improved solubility due to methoxy groups; antioxidant potential
6-Benzylidene-2-phenyl derivative (Synthetic) Phenyl Benzylidene Moderate cytotoxicity against HeLa cells
(5E)-5-(4-Ethylbenzylidene)-2-(4-propoxyphenyl) (606954-69-2) 4-Propoxyphenyl 4-Ethylbenzylidene Extended alkyl chains; potential kinase inhibition

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhance antimicrobial activity by increasing electrophilicity.
  • Electron-donating groups (e.g., methoxy in ) improve solubility and antioxidant capacity.
  • Bulkier aromatic groups (e.g., naphthalenyl in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors.

Synthetic Pathways :

  • Most derivatives are synthesized via one-pot reactions involving cyclocondensation of triazole-thiols with aldehydes/ketones in acidic or basic media .
  • The target compound’s 2,3-dihydrobenzo[b][1,4]dioxin substituent likely requires specialized precursors, such as 1,4-benzodioxan-2-yl intermediates .

Crystallographic and Conformational Insights :

  • Derivatives like the (5E)-5-(2,3-dimethoxybenzylidene) analog exhibit near-coplanar fused ring systems, favoring intermolecular interactions such as C–H⋯N hydrogen bonds .
  • The E-configuration of the exocyclic double bond at position 5 is critical for maintaining planar geometry and π-conjugation .

Biological Performance: Compounds with 4-(dimethylamino)benzylidene groups (e.g., ) show marked antimicrobial activity, likely due to membrane disruption.

Q & A

Q. What are the key considerations for synthesizing this compound in a laboratory setting?

The synthesis involves multi-step organic reactions, starting with the preparation of thiazole and triazole precursors. Key steps include:

  • Precursor preparation : Isolation of thiazole and triazole intermediates under controlled conditions.
  • Core fusion : Coupling the thiazole and triazole rings using catalysts (e.g., bases or acids) to form the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold.
  • Substituent introduction : Attaching the dihydrobenzo[d]dioxin and naphthalenylmethylene groups via condensation or alkylation reactions. Optimizing reaction conditions (temperature: 60–80°C, solvent: DMF/ethanol) and purification (column chromatography) is critical for yield improvement (≥65%) .

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